molecular formula C16H14Cl2N2O3 B4277694 2-chloro-N'-[2-(2-chlorophenoxy)propanoyl]benzohydrazide

2-chloro-N'-[2-(2-chlorophenoxy)propanoyl]benzohydrazide

Cat. No.: B4277694
M. Wt: 353.2 g/mol
InChI Key: DKSWKPIIIVGLAQ-UHFFFAOYSA-N
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Description

2-chloro-N’-[2-(2-chlorophenoxy)propanoyl]benzohydrazide is a chemical compound with the molecular formula C16H14Cl2N2O2 It is a derivative of benzohydrazide and contains both chloro and chlorophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[2-(2-chlorophenoxy)propanoyl]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 2-(2-chlorophenoxy)propanoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond . The reaction mixture is usually heated under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N’-[2-(2-chlorophenoxy)propanoyl]benzohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[2-(2-chlorophenoxy)propanoyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated benzylamines.

Scientific Research Applications

2-chloro-N’-[2-(2-chlorophenoxy)propanoyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[2-(2-chlorophenoxy)propanoyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-[2-(2-fluorophenoxy)propanoyl]benzohydrazide
  • 2-chloro-N’-[2-(2-bromophenoxy)propanoyl]benzohydrazide
  • 2-chloro-N’-[2-(2-iodophenoxy)propanoyl]benzohydrazide

Uniqueness

2-chloro-N’-[2-(2-chlorophenoxy)propanoyl]benzohydrazide is unique due to its specific combination of chloro and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N'-[2-(2-chlorophenoxy)propanoyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-10(23-14-9-5-4-8-13(14)18)15(21)19-20-16(22)11-6-2-3-7-12(11)17/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWKPIIIVGLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC=CC=C1Cl)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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